Molybdenum(VI) tetrachloride oxide (MoOCl4, CAS 13814-75-0) is a highly reactive, volatile oxohalide utilized primarily as an advanced precursor in chemical vapor deposition (CVD), atomic layer deposition (ALD), and specialized catalytic synthesis . Characterized by its d0 Mo(VI) oxidation state and single oxygen ligand, MoOCl4 offers distinct thermal and stoichiometric advantages over standard molybdenum halides. In industrial procurement, it is prioritized for its ability to deliver carbon-free molybdenum at high deposition rates and its unique pressure-tunable growth behaviors, which are critical for manufacturing next-generation 2D materials and high-purity metallic interconnects.
Substituting MoOCl4 with more common molybdenum precursors, such as Molybdenum pentachloride (MoCl5) or Molybdenum trioxide (MoO3), frequently results in suboptimal processability and film quality [1]. MoCl5, a Mo(V) dimer, suffers from lower volatility and significantly lower deposition rates in CVD processes, while solid MoO3 requires excessively high sublimation temperatures (600–850 °C) incompatible with temperature-sensitive substrates [2]. Furthermore, substituting with organometallic precursors like Molybdenum hexacarbonyl introduces unavoidable carbon contamination into the deposited films. Consequently, for applications requiring high-purity, carbon-free deposition at moderate temperatures or precise stoichiometric control in binary catalyst systems, generic substitution compromises both yield and material performance [1].
Thermogravimetric analysis demonstrates that MoOCl4 possesses superior volatility compared to the industry-standard MoCl5, with a T50 (temperature at 50% mass loss) approximately 20 °C lower. In comparative CVD trials for elemental molybdenum deposition, MoOCl4 delivered stable and high deposition rates, whereas sublimed MoCl5 yielded stable but persistently low deposition rates under identical carrier gas and temperature conditions[1].
| Evidence Dimension | Precursor Volatility (T50) and Deposition Rate |
| Target Compound Data | T50 is ~20 °C lower; exhibits stable and high deposition rates |
| Comparator Or Baseline | MoCl5 (Higher T50; stable but low deposition rates) |
| Quantified Difference | 20 °C reduction in T50 and significantly accelerated deposition kinetics |
| Conditions | CVD utilizing H2 coreactant, 70 °C ampoule, 60 torr pressure |
Higher volatility and deposition rates translate directly to increased manufacturing throughput and lower thermal budgets for semiconductor metallization.
Despite being an oxohalide, MoOCl4 acts as a highly efficient precursor for pure elemental molybdenum when reduced with hydrogen or diborane. Secondary Ion Mass Spectrometry (SIMS) analysis confirms that bulk Mo films deposited via MoOCl4 maintain an oxygen concentration well below 1% (at a number density of ~6.4×10^22 cm^-3). Furthermore, unlike organometallic precursors, MoOCl4 is entirely carbon-free, eliminating the carbon contamination that typically degrades the electrical resistivity of interconnects[1].
| Evidence Dimension | Bulk Film Purity (Oxygen and Carbon Content) |
| Target Compound Data | <1% bulk oxygen concentration; 0% carbon |
| Comparator Or Baseline | Organometallic precursors (inherent carbon contamination) |
| Quantified Difference | Complete elimination of carbon impurities while maintaining <1% oxygen despite the oxo-ligand |
| Conditions | CVD Mo deposition at 700 °C stage temperature |
This enables the deposition of low-resistivity (e.g., ~11 μΩ·cm) molybdenum films essential for advanced CMOS barrier layers and interconnects.
In the ALD synthesis of MoS2, the growth pressure of MoOCl4 can be precisely modulated to dictate the deposition mechanism. Operating at low pressures drives irreversible chemisorption for exact monolayer termination (0.65 nm), while increasing the precursor pressure to 1-5 Torr activates a reversible physisorption pathway for continuous multilayer growth (2-10 nm). This sub-nanometer precision without requiring precursor changes is unachievable with conventional solid MoO3 or MoCl5 precursors [1].
| Evidence Dimension | Film Thickness Control Mechanism |
| Target Compound Data | Pressure-tunable growth: 0.65 nm (monolayer) at low pressure, 2-10 nm (multilayer) at 1-5 Torr |
| Comparator Or Baseline | MoO3 / MoCl5 (Fixed growth modes, lack pressure-tunable physisorption) |
| Quantified Difference | Enables switching between monolayer and multilayer deposition solely via pressure tuning |
| Conditions | ALD with H2S coreactant |
Procurement of MoOCl4 allows fabricators to use a single precursor line to selectively deposit both monolayer and multilayer 2D semiconductors.
In polymer chemistry, MoOCl4 is utilized as a primary Mo(VI) component in binary catalyst systems (e.g., MoOCl4-n-BuLi) for the living polymerization of substituted acetylenes. Compared to generic molybdenum catalysts, the MoOCl4-based systems enable highly controlled monomer insertion, resulting in polymers with exceptionally narrow molecular weight distributions, which are critical for specialized adhesives and thermoplastic elastomers [1].
| Evidence Dimension | Polymerization Control (Molecular Weight Distribution) |
| Target Compound Data | Narrow molecular weight distribution (living polymerization) |
| Comparator Or Baseline | Conventional Mo catalysts (Broad distribution, non-living) |
| Quantified Difference | Enables true living polymerization with precise molecular weight control |
| Conditions | Polymerization of 1-chloro-oct-1-yne and substituted acetylenes |
This specific catalytic behavior is essential for synthesizing block copolymers with strict architectural requirements in advanced materials manufacturing.
MoOCl4 is the optimal precursor for depositing high-purity, low-resistivity elemental molybdenum films for CMOS barrier layers and interconnects, where high deposition rates and the absolute exclusion of carbon contamination are required [1].
Ideal for the atomic layer deposition of MoS2 thin films in next-generation optoelectronics, where fabricators need pressure-tunable control to selectively grow exact monolayers or specific multilayers without swapping precursors [2].
Procured by polymer chemists to formulate binary catalysts (with organometallic co-catalysts) for the living polymerization of substituted acetylenes, enabling the production of block copolymers with narrow molecular weight distributions for high-performance elastomers [3].
Corrosive